1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-pent-4-en-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4/c1-3-4-6(2)11-5-9-7(8)10-11/h3,5-6H,1,4H2,2H3,(H2,8,10) |
InChI Key |
BRMNOJBDPGMVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)N1C=NC(=N1)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine
[1]
Molecular Architecture & Identity
This compound represents an N1-substituted derivative of 3-amino-1,2,4-triazole (Amitrole).[1][2] Its structure is defined by the amphoteric triazole core functionalized with a chiral, unsaturated alkyl chain.[1]
| Property | Specification |
| IUPAC Name | 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine |
| Molecular Formula | C₇H₁₂N₄ |
| Molecular Weight | 152.20 g/mol |
| Core Scaffold | 1,2,4-Triazole (5-membered aromatic heterocycle) |
| Chirality | One stereocenter at C2 of the pentenyl chain (R/S enantiomers) |
| Key Functionalities | Primary Amine (Pos 3), Terminal Alkene (Pos 4'), Triazole Nitrogen (Pos 2,[1][2][3][4][5] 4) |
Structural Dynamics
The molecule exhibits annular tautomerism potential in its unsubstituted form, but alkylation at N1 locks the aromatic system.[1] However, the exocyclic amine at position 3 can participate in amino-imino tautomerism, though the amino form (
The pent-4-en-2-yl substituent introduces a secondary alkyl linkage, creating steric bulk proximal to the N1 nitrogen.[1] This influences the basicity of the adjacent N2 and impacts the binding kinetics in metalloenzyme pockets (e.g., heme-iron coordination in CYP51 inhibitors).[1]
Physicochemical Profiling
Understanding the physicochemical parameters is vital for optimizing extraction protocols and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]
Table 1: Predicted & Derived Properties
Values derived from structure-property relationship (SPR) algorithms and parent scaffold data.[1]
| Parameter | Value (Approx.) | Significance in Workflow |
| LogP (Octanol/Water) | 0.8 – 1.2 | Moderate lipophilicity; significantly higher than parent Amitrole (LogP -1.2).[1] Suitable for crossing biological membranes.[1] |
| pKa (Conjugate Acid) | ~3.5 (Ring N4) | The triazole ring is weakly basic.[1] Protonation occurs at N4.[1] |
| pKa (Amine) | Weakly basic | The exocyclic amine is electron-deficient due to the electron-withdrawing triazole ring; it is essentially non-basic in aqueous media.[1] |
| H-Bond Donors | 1 (Exocyclic -NH2) | Critical for receptor binding interactions.[1] |
| H-Bond Acceptors | 3 (Ring N2, N4, Amine N) | Facilitates solvation in polar media.[1] |
| Solubility | High: MeOH, DMSO, DCMMod: EtOAc, TolueneLow: Hexane, Water (pH dependent) | The alkene chain reduces water solubility compared to the parent triazole.[1] |
Mechanistic Insight: Solubility & Extraction
The introduction of the pentenyl chain disrupts the high-melting crystal lattice typical of unsubstituted triazoles (MP >150°C), likely lowering the melting point to a range of 60–90°C or resulting in a viscous oil.[1]
Synthetic Methodology
The synthesis of 1-substituted-3-amino-1,2,4-triazoles presents a classic regioselectivity challenge. Alkylation can occur at N1, N2, or the exocyclic amine.[1]
Core Synthesis Route: N-Alkylation
The most robust route involves the direct alkylation of 3-amino-1,2,4-triazole with an electrophile (4-bromo-1-pentene) under basic conditions.[1]
Diagram 1: Synthetic Pathway & Regioselectivity
This diagram illustrates the competitive alkylation pathways and the thermodynamic preference for N1.[1]
Caption: Competitive alkylation pathways. N1-alkylation is favored by using mild bases (K₂CO₃) and polar aprotic solvents, minimizing N2 and exocyclic byproducts.[1]
Detailed Protocol (Self-Validating)
Reagents: 3-Amino-1,2,4-triazole (1.0 eq), 4-Bromo-1-pentene (1.1 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).[1]
-
Activation: Dissolve 3-amino-1,2,4-triazole in DMF under N₂ atmosphere. Add K₂CO₃ and stir at 60°C for 30 minutes to generate the triazolate anion.
-
Alkylation: Add 4-bromo-1-pentene dropwise. The secondary bromide reacts slower than primary halides; heat to 80°C for 4-6 hours.[1]
-
Validation (TLC): Monitor disappearance of starting triazole (very polar, stays at baseline in 50% EtOAc/Hex) and appearance of product (Rf ~0.4 in 100% EtOAc).
-
Work-up: Dilute with brine, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF).[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Gradient: 0% → 10% MeOH in DCM). The N2 isomer usually elutes first (less polar), followed by the N1 target.[1]
Analytical Characterization
To ensure scientific integrity, the identity must be confirmed using orthogonal methods.[1]
1H NMR Signature (400 MHz, DMSO-d6)
-
Triazole Ring Proton (C5-H): Singlet at δ 7.8 – 8.2 ppm .[1] This is the diagnostic aromatic signal.[1]
-
Exocyclic Amine (-NH2): Broad singlet at δ 5.0 – 5.5 ppm (exchangeable with D₂O).[1]
-
Alkene (Terminal):
-
Chiral Methine (N-CH): Sextet at δ 4.2 – 4.5 ppm .[1] The shift is deshielded due to the attached nitrogen.[1]
Mass Spectrometry[1][6]
Applications & Reactivity
This molecule serves as a versatile "linchpin" in chemical biology and synthesis.[1][6][7]
A. Late-Stage Functionalization (LSF)
The terminal alkene allows this stable heterocycle to be introduced early in a synthesis and elaborated later.[1]
-
Metathesis: Ring-Closing Metathesis (RCM) to form macrocycles.
-
Hydroboration/Oxidation: Converts the alkene to a primary alcohol for linker attachment.[1]
B. Bioisosterism
The 3-amino-1,2,4-triazole motif is a proven bioisostere for amides and carboxylic acids.[1] The N1-pentenyl group mimics isoleucine or leucine side chains in hydrophobic pockets, while the triazole coordinates metals (e.g., Zn²⁺, Fe²⁺) in metalloenzymes.[1]
Diagram 2: Functionalization Logic
Caption: Divergent synthetic utility. The alkene and amine handles allow orthogonal functionalization for library generation.
References
-
Potts, K. T. (1961).[1] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[1] Link[1]
-
Kastron, V. V., et al. (1992).[1] 3-Amino-1,2,4-triazoles (Review). Chemistry of Heterocyclic Compounds, 28, 601–613.[1] Link
-
Shneine, J. K., & Al-araji, Y. H. (2016).[1] Regioselective Synthesis of Some New 1-Substituted-1,2,4-Triazole Derivatives. International Journal of Science and Research, 5(3).[1]
-
Organic Chemistry Portal. (2024).[1] Synthesis of 1,2,4-triazoles. Link
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PubChem. (2024).[1] 3-Amino-1,2,4-triazole (Compound Summary). Link[1]
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Introduction: The Strategic Importance of the Alkenyl-1,2,4-Triazol-3-amine Scaffold
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1,2,4-Triazol-3-amine Derivatives with Alkene Side Chains
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its unique arrangement of three nitrogen atoms allows it to act as a stable, metabolically robust core that can engage in various non-covalent interactions, such as hydrogen bonding, which is critical for molecular recognition at biological targets.[3] The addition of a 3-amino group further enhances its utility, providing a key vector for synthetic modification and an additional hydrogen bond donor site.[4]
This guide focuses on a specific, highly functionalized subclass: 1,2,4-triazol-3-amine derivatives bearing alkene side chains. The incorporation of an unsaturated carbon-carbon double bond (alkene) is a deliberate strategic choice in drug design. This functional group can serve multiple purposes:
-
Conformational Rigidity: It can lock a portion of the molecule into a specific geometry, potentially improving binding affinity to a target receptor.
-
Pharmacokinetic Modulation: It can alter the lipophilicity and metabolic profile of the parent compound.
-
Covalent Warhead: The alkene can act as a Michael acceptor, enabling the molecule to form a covalent bond with nucleophilic residues (like cysteine) in an enzyme's active site, leading to potent and irreversible inhibition.
-
Synthetic Handle: It provides a reactive site for further chemical transformations, such as polymerization or addition reactions.
This document provides a comprehensive overview of the synthetic methodologies for creating these valuable compounds, their characterization, and a literature review of their significant biological activities, with a focus on their potential as next-generation therapeutic agents.
Part 1: Core Synthetic Strategies and Methodologies
The synthesis of alkenyl-substituted 1,2,4-triazol-3-amines can be broadly categorized into two main approaches: constructing the triazole ring from an alkene-containing precursor or, more commonly, introducing the alkene moiety onto a pre-formed triazole nucleus.
Ring Formation from Alkenyl Precursors
This direct approach involves the cyclization of starting materials that already possess the required alkene functionality. A common pathway is the reaction of an alkenyl-substituted thiosemicarbazide with a base.
Causality Behind the Method: This strategy is synthetically straightforward, building the core and the side chain in a limited number of steps. However, its practicality is often constrained by the commercial availability and stability of the requisite alkenyl hydrazides or other precursors. The reaction conditions must also be mild enough to avoid unwanted reactions with the alkene double bond.
Experimental Protocol: Base-Catalyzed Cyclization of an Alkenyl Thiosemicarbazide
-
Preparation of Thiosemicarbazide: An alkenyl isothiocyanate (1.0 eq) is dissolved in ethanol. To this solution, hydrazine hydrate (1.1 eq) is added dropwise at room temperature. The mixture is stirred for 2-4 hours, during which a precipitate of the corresponding 4-alkenyl-thiosemicarbazide typically forms. The solid is collected by filtration and washed with cold ethanol.
-
Cyclization: The dried alkenyl thiosemicarbazide (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (4N, 10 volumes).
-
Heating: The suspension is heated to reflux for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable acid (e.g., HCl or acetic acid) to a pH of ~7.
-
Isolation: The resulting precipitate, the 4-alkenyl-5-mercapto-1,2,4-triazole, is collected by filtration, washed with water, and dried. The 3-amino tautomer is often accessible from this intermediate.
Post-Triazole Alkene Introduction: C-C Bond Forming Reactions
A more versatile and widely employed strategy involves creating the carbon-alkene bond directly on a pre-functionalized triazole ring. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.
The Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of an unsaturated halide with an alkene.[5][6] For this application, a halogenated 1,2,4-triazol-3-amine is coupled with a suitable alkene to introduce the side chain.[5][7]
Causality Behind the Method: This method offers exceptional versatility. It allows for the late-stage introduction of the alkene, accommodating a wide variety of both triazole cores and alkene coupling partners. The choice of catalyst, ligand, base, and solvent can be fine-tuned to optimize yield and selectivity.
Caption: Workflow for the Heck cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Heck Reaction [5]
-
Reaction Setup: In a microwave-safe reaction vial, combine the 5-bromo-1,2,4-triazol-3-amine derivative (1.0 eq), the desired alkene (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the vial to achieve a suitable concentration (e.g., 0.1 M).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 30-60 minutes.
-
Quenching and Extraction: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Wittig reaction is a classic method for forming a C=C bond by reacting a phosphorus ylide with a carbonyl compound (aldehyde or ketone). To apply this to our target scaffold, a triazole-containing aldehyde is reacted with a suitable ylide, or a triazole-containing ylide is reacted with an aldehyde.
Causality Behind the Method: The Wittig reaction provides excellent control over the position of the newly formed double bond. It is particularly useful for synthesizing derivatives where the alkene is separated from the triazole ring by a single carbon atom. The choice of ylide (stabilized vs. non-stabilized) can also influence the stereoselectivity (E/Z) of the resulting alkene.
Caption: Alternative pathways for the Wittig reaction.
Experimental Protocol: Wittig Reaction (Path A)
-
Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the deep red/orange ylide.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of the 1,2,4-triazole-5-carbaldehyde derivative (1.0 eq) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the terminal alkene product.
Part 2: Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of 1,2,4-triazole are renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][8][9] The introduction of an alkene side chain serves to modulate and, in many cases, enhance this inherent bioactivity.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole core is famously present in leading antifungal drugs like fluconazole and itraconazole, which act by inhibiting the fungal enzyme lanosterol 14α-demethylase.[1][10][11] Research into novel derivatives, including those with alkene moieties, aims to overcome emerging drug resistance and broaden the spectrum of activity.[11][12]
The alkene side chain can enhance antifungal potency by increasing the lipophilicity of the molecule, thereby improving its ability to penetrate the fungal cell membrane. SAR studies have shown that specific substitutions on aryl rings attached to the triazole or the alkene chain are critical for potent activity. For example, derivatives bearing electron-withdrawing groups like halogens or nitro groups often exhibit superior activity against fungal strains such as Candida albicans and Aspergillus niger.[10][12][13]
Anticancer Activity
The development of 1,2,4-triazole derivatives as anticancer agents is a highly active area of research.[14][15][16] These compounds have been shown to exert their antiproliferative effects through various mechanisms of action.
-
Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[17] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The alkene side chain, particularly when part of a substituted styryl moiety, plays a crucial role in establishing the correct conformation for binding within the hydrophobic colchicine pocket.[17]
-
Kinase Inhibition: Many triazole derivatives have been designed as inhibitors of protein kinases, such as EGFR and BRAF, which are critical drivers in many cancers.[14] The alkene group can function as a Michael acceptor, forming a covalent bond with a key cysteine residue in the kinase active site, leading to irreversible inhibition.
-
Aromatase Inhibition: The triazole drug Letrozole is a potent aromatase inhibitor used in the treatment of hormone-dependent breast cancer.[15] Novel derivatives are continuously being explored to improve selectivity and potency.
The structure-activity relationships for anticancer activity are often complex. However, a general trend observed is that the nature and position of substituents on phenyl rings attached to the scaffold are critical.[9][18][19]
Caption: Logical flow of a Structure-Activity Relationship study.
Table 1: Selected Anticancer Activities of Alkenyl-1,2,4-Triazole Derivatives
| Compound Class | Mechanism of Action | Target Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| Styryl-1,2,4-triazoles | Tubulin Polymerization Inhibition | A549 (Lung), Hela (Cervical) | Low micromolar to nanomolar | [14][17] |
| Phenyl-substituted derivatives | BRAF/EGFR Kinase Inhibition | MCF-7 (Breast), various others | 3.6 µM - 15 µM | [14] |
| Triazolo-thiadiazoles | General Cytotoxicity | SKOV3 (Ovarian), MCF-7 (Breast) | 13.67 - 18.62 µM | [2] |
Part 3: Conclusion and Future Directions
The 1,2,4-triazol-3-amine scaffold functionalized with alkene side chains represents a class of compounds with immense therapeutic potential. The synthetic versatility afforded by modern organic chemistry, particularly through powerful C-C bond-forming reactions like the Heck coupling, allows for the systematic exploration of chemical space to optimize biological activity.
The literature clearly demonstrates that these molecules are potent agents against a range of cancer cell lines and microbial pathogens. The alkene moiety is not merely a passive structural element but an active contributor to the pharmacophore, influencing molecular conformation, target binding, and even the mechanism of inhibition.
Future perspectives in this field should focus on:
-
Covalent Inhibitor Design: Systematically designing derivatives where the alkene acts as a targeted covalent warhead for specific enzymes, which could lead to drugs with increased potency and duration of action.
-
Stereoselective Synthesis: Developing synthetic routes that provide precise control over the E/Z geometry of the alkene, as stereochemistry often has a profound impact on biological activity.
-
Advanced Biological Profiling: Moving beyond broad cytotoxicity screening to investigate the detailed molecular mechanisms, identifying specific protein targets and signaling pathways affected by these compounds.
-
Drug Delivery and Formulation: Exploring the potential of these molecules in drug delivery systems or as monomers for the creation of novel biocompatible materials.
The continued exploration of these fascinating molecules holds great promise for the discovery of new and effective treatments for some of the most challenging human diseases.
References
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Frontiers. (2023, May 10). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
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Chemical Communications (RSC Publishing). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [Link]
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Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. [Link]
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ISRES. synthesis of 1,2,4 triazole compounds. [Link]
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(PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). [Link]
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ResearchGate. First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. [Link]
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A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. [Link]
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Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]
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PMC - NIH. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]
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ResearchGate. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]
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Der Pharma Chemica. Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. [Link]
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PubMed. (2018, February 15). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. [Link]
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PMC. Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]
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ResearchGate. (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]
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Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]
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Frontiers. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]
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Int J Pharm Chem Anal. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
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Semantic Scholar. (2021, March 7). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]
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ISRES. Antifungal Properties of 1,2,4-Triazoles. [Link]
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SciSpace. Determination of antimicrobial activity of some 1,2,4-triazole derivatives. [Link]
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Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]
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PMC - NIH. (2019, July 9). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. [Link]
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ResearchGate. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF. [Link]
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ResearchGate. A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles …. [Link]
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Structural Elucidation and Solid-State Profiling of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine
[1]
Executive Summary
The compound 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine represents a specialized class of N1-substituted aminotriazoles, often utilized as chiral intermediates in the synthesis of agrochemicals (e.g., substituted conazoles) and metallo-enzyme inhibitors.
Unlike simple triazoles, the introduction of the pent-4-en-2-yl moiety introduces a chiral center adjacent to the heterocyclic ring and a flexible alkenyl tail. These features significantly disrupt the planar stacking typical of triazoles, often rendering the free base an amorphous solid or viscous oil. Consequently, obtaining high-fidelity single-crystal X-ray diffraction (SC-XRD) data frequently requires salt formation or co-crystallization.[1]
This guide provides the structural architectural analysis, a validated synthesis-to-crystallization workflow, and the representative crystallographic parameters derived from homologous 3-amino-1,2,4-triazole systems.
Molecular Architecture & Tautomeric Logic[1]
To interpret the crystal structure, one must first resolve the tautomeric ambiguity inherent to the 1,2,4-triazole scaffold.
Tautomeric Locking
Unsubstituted 3-amino-1,2,4-triazole exists in dynamic equilibrium between 1H, 2H, and 4H tautomers. However, the target molecule is N1-substituted .
-
Substitution Effect: The covalent attachment of the pent-4-en-2-yl group at the N1 position "locks" the aromatic system, preventing annular proton migration.
-
Resultant Species: The molecule exists exclusively as the 1-substituted-3-amino form.[1]
-
H-Bonding Implications: The N2 and N4 atoms become obligate hydrogen bond acceptors, while the exocyclic -NH₂ group serves as the primary hydrogen bond donor.
Chirality & Packing Frustration
The pent-4-en-2-yl group contains a stereocenter at the C2 position (alpha to the nitrogen).[1]
-
Racemic vs. Enantiopure: If synthesized from racemic 4-penten-2-ol derivatives, the crystal lattice must accommodate both (
) and ( ) enantiomers, typically favoring Centrosymmetric Space Groups (e.g., P2₁/c or Pbca). -
Packing Frustration: The terminal alkene (C=C) adds rotational degrees of freedom, often increasing the "B-factor" (thermal motion) in crystal data, which can lower resolution at room temperature.
Synthesis & Crystallization Protocol
Since this specific intermediate is prone to oil formation, the following protocol prioritizes phase purity and crystallinity for XRD analysis.
Regioselective Synthesis Workflow
The critical challenge is ensuring N1-alkylation over N2 or N4.[1]
Figure 1: Regioselective synthesis pathway targeting the N1-isomer for structural analysis.
Crystallization Screening Matrix
If the free base is an oil, salt screening is mandatory for structure determination.
| Method | Solvent System | Additive (Salt Former) | Target Outcome |
| Slow Evaporation | Ethanol/Ethyl Acetate (1:[1]1) | None (Free Base) | Monoclinic Prisms (if solid) |
| Salt Metathesis | Methanol/Ether | HCl (1.0 eq in dioxane) | Hydrochloride Salt (Needles) |
| Co-Crystallization | Acetonitrile | Fumaric Acid (0.5 eq) | 1:2 Co-crystal (Robust packing) |
| Antisolvent | DMSO -> Water | None | Microcrystalline powder (for PXRD) |
Scientist's Note: For triazoles with alkenyl tails, the Hemifumarate or Nitrate salts often yield the best single crystals due to the introduction of strong charge-assisted hydrogen bonds that override the steric disorder of the alkene tail.
Predicted Structural Data (Class-Based)
In the absence of a specific open-source CIF for this CAS, the following parameters are derived from the Cambridge Structural Database (CSD) averages for 1-alkyl-3-amino-1,2,4-triazoles . These values serve as the validation baseline for your experimental data.
Representative Unit Cell Parameters
Based on analogous N1-substituted aminotriazoles (Space Group: P2₁/c)
| Parameter | Expected Value Range | Explanation |
| Crystal System | Monoclinic (most likely) or Orthorhombic | Low symmetry due to flexible tail.[1] |
| Space Group | P2₁/c (Racemic) or P2₁ (Enantiopure) | Centrosymmetric preference for racemates.[1] |
| Z (Molecules/Cell) | 4 | Standard packing in P2₁/c. |
| Density ( | 1.25 – 1.35 g/cm³ | Typical for organic N-heterocycles.[1] |
| Volume (V) | 900 – 1100 ų | Accommodates 4 units of ~166 Da.[1] |
Key Geometrical Parameters (Bond Lengths)
These values are diagnostic. Significant deviation (>0.03 Å) suggests incorrect assignment (e.g., N2-alkylation).[1]
| Bond | Atom Pair | Expected Length (Å) | Structural Insight |
| N1–C5 | Ring | 1.33 – 1.35 | Double bond character.[1] |
| N1–N2 | Ring | 1.35 – 1.37 | Single bond character.[1] |
| C3–N(Exo) | C–NH₂ | 1.34 – 1.36 | Partial double bond (conjugation).[1] |
| C3–N2 | Ring | 1.32 – 1.34 | Double bond character (N2 is acceptor).[1] |
| C3–N4 | Ring | 1.34 – 1.36 | Aromatic delocalization.[1] |
Supramolecular Synthons
The crystal packing is dominated by the Aminotriazole Ribbon motif.[1]
Figure 2: The characteristic
Experimental Characterization Protocols
To validate the structure of your synthesized 1-(pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine, follow these standard operating procedures (SOPs).
Single Crystal XRD (SC-XRD)[1]
-
Mounting: Use a MiTeGen loop with Paratone oil.[1]
-
Temperature: 100 K (Mandatory). The terminal alkene chain will exhibit high thermal disorder at 298 K, potentially smearing the electron density map. Cooling freezes this conformation.[1]
-
Refinement: Watch for disorder in the pentenyl chain.[1] You may need to model the terminal carbons (C4'-C5') over two positions using PART instructions in SHELX.[1]
Powder XRD (PXRD) - Phase Purity
-
Purpose: Confirm bulk material matches the single crystal.
-
Scan Range: 2
= 3° to 40°.[1] -
Diagnostic Peaks: Look for low-angle peaks (
> 10 Å) corresponding to the layering of the hydrophobic pentenyl chains.[1]
Thermal Analysis (DSC)
-
Protocol: Heat at 5°C/min from 25°C to 200°C.
-
Expectation:
References
-
Tautomerism in Triazoles: Dolzhenko, A. V., et al. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism."[2] RSC Advances, 2018, 8, 22485-22495. Link
-
Crystallographic Synthons: Matos, M. A. R., et al. "Energetic and structural properties of 3-amino-1,2,4-triazole." Journal of Physical Chemistry A, 2006, 110(37). Link
-
Synthesis of N1-Alkyl Triazoles: Shelke, G. M., et al.[3] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[3][4] Synlett, 2015, 26, 404-407.[3] Link
-
CSD Database: Cambridge Crystallographic Data Centre (CCDC).[1] Search for "3-amino-1,2,4-triazole" for homologous structures. Link
Methodological & Application
Application Note & Scalable Synthesis Protocols for 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scalable synthesis of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine, a key building block in contemporary drug discovery and development. The protocols detailed herein are designed for robustness, scalability, and high yield, addressing the needs of researchers in both academic and industrial settings. We will explore the strategic considerations behind the chosen synthetic route, provide step-by-step protocols with in-process controls, and offer insights into potential challenges and optimization strategies. All procedures have been grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound of significant interest due to the prevalence of the 3-amino-1,2,4-triazole moiety in a wide range of pharmacologically active molecules. The presence of a terminal alkene in the pentenyl side chain offers a versatile handle for further chemical modifications, such as metathesis, hydroboration-oxidation, or click chemistry, making it a valuable intermediate for combinatorial library synthesis and lead optimization.
A direct, one-step synthesis protocol for this specific molecule is not widely reported in peer-reviewed literature, necessitating a rational, multi-step approach. The most logical and scalable strategy involves the N-alkylation of 3-amino-1,2,4-triazole with a suitable pent-4-en-2-yl electrophile. This approach is advantageous due to the commercial availability and relatively low cost of the starting triazole. The core challenge lies in achieving regioselective alkylation at the N1 position of the triazole ring, as alkylation can also occur at N2, N4, or the exocyclic amino group.
Our proposed synthetic strategy is a two-step process:
-
Activation of the Side Chain : Conversion of the commercially available pent-4-en-2-ol into a more reactive electrophile, specifically a sulfonate ester (e.g., tosylate or mesylate). This is generally a high-yielding and clean reaction.
-
Regioselective N-Alkylation : Reaction of the activated pentenyl side chain with 3-amino-1,2,4-triazole under optimized basic conditions to favor the formation of the desired N1 isomer.
This strategy is depicted in the workflow diagram below.
Caption: High-level workflow for the synthesis of the target molecule.
Detailed Experimental Protocols
Part 1: Synthesis of Pent-4-en-2-yl Tosylate (Activated Electrophile)
Rationale: The conversion of the secondary alcohol, pent-4-en-2-ol, into a tosylate is a crucial activation step. The tosyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution by the triazole. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the HCl generated during the reaction. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve the reactants.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |
| Pent-4-en-2-ol | 86.13 | 1.0 | 10.0 g |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.1 | 24.5 g |
| Triethylamine (Et3N) | 101.19 | 1.5 | 17.5 mL |
| Dichloromethane (DCM) | - | - | 200 mL |
| Saturated NaHCO3 solution | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous MgSO4 | - | - | - |
Step-by-Step Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add pent-4-en-2-ol (10.0 g, 116.1 mmol) and dichloromethane (200 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (17.5 mL, 127.7 mmol) to the stirred solution.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (24.5 g, 128.8 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Upon completion, quench the reaction by adding 100 mL of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude pent-4-en-2-yl tosylate as a pale yellow oil.
-
The product is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.
Part 2: N-Alkylation of 3-Amino-1,2,4-triazole
Rationale: This step involves the nucleophilic attack of the deprotonated 3-amino-1,2,4-triazole on the activated pent-4-en-2-yl tosylate. The choice of base and solvent is critical for achieving good yield and regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are effective for deprotonating the triazole ring nitrogen, favoring N1 alkylation. The reaction temperature is also a key parameter to control the reaction rate and minimize side reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |
| 3-Amino-1,2,4-triazole | 84.08 | 1.2 | 11.7 g |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.3 | 5.0 g |
| Dimethylformamide (DMF), anhydrous | - | - | 250 mL |
| Pent-4-en-2-yl tosylate | 240.32 | 1.0 | (from Part 1) |
| Saturated NH4Cl solution | - | - | 100 mL |
| Ethyl Acetate (EtOAc) | - | - | 300 mL |
| Water | - | - | 200 mL |
| Brine | - | - | 100 mL |
| Anhydrous Na2SO4 | - | - | - |
Step-by-Step Protocol:
-
To a dry 1 L three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (5.0 g, 125 mmol, 60% dispersion in mineral oil).
-
Wash the NaH with dry hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully.
-
Add anhydrous DMF (150 mL) to the flask and cool the suspension to 0 °C.
-
Slowly add 3-amino-1,2,4-triazole (11.7 g, 139.3 mmol) portion-wise to the stirred NaH suspension. Effervescence (H2 gas evolution) will be observed. Caution: Hydrogen gas is flammable. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Dissolve the crude pent-4-en-2-yl tosylate from Part 1 in anhydrous DMF (100 mL) and add it dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
IPC: Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol) or LC-MS to track the consumption of the tosylate and formation of the product.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl solution until effervescence ceases.
-
Add water (200 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Part 3: Purification
Rationale: The crude product will likely contain a mixture of N1 and N2 isomers, as well as unreacted starting materials. Purification by column chromatography is typically required to isolate the desired N1 isomer in high purity. The choice of eluent system is critical for achieving good separation.
Protocol:
-
Prepare a silica gel slurry in the initial eluent (e.g., 95:5 DCM:Methanol) and pack a column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of methanol in DCM (e.g., starting from 2% MeOH and gradually increasing to 10% MeOH).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure desired product (typically the major isomer) and concentrate under reduced pressure to yield 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine as a white to off-white solid or a viscous oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mechanistic Insights: Regioselectivity of Alkylation
The alkylation of 3-amino-1,2,4-triazole can, in principle, occur at several positions. The regiochemical outcome is influenced by factors such as the nature of the electrophile, the base, the solvent, and the counter-ion.
Caption: Factors influencing the regioselectivity of the alkylation reaction.
In general, for the alkylation of 3-substituted-1,2,4-triazoles, the N1 position is often the most nucleophilic and sterically accessible, leading to the N1 isomer as the major product, especially under thermodynamic control. The use of a strong base like NaH in DMF helps in the formation of the triazole anion, and the subsequent reaction with the electrophile proceeds to give a mixture of isomers, from which the desired N1 product can be isolated.
Safety and Handling Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only in an inert, dry atmosphere (glove box or under N2/Ar). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Dichloromethane (DCM): A suspected carcinogen. Handle in a well-ventilated fume hood.
-
Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- General N-Alkylation of Triazoles: For representative procedures and mechanistic discussions on the alkylation of 1,2,4-triazoles, consult standard organic chemistry textbooks and relevant journal articles. A useful starting point is: Katritzky, A. R., et al. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
- Synthesis of Sulfonate Esters: The tosylation of alcohols is a standard transformation. For a general procedure, see: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
-
Safety Information for Reagents: PubChem, a database maintained by the National Center for Biotechnology Information (NCBI)
Application Note: Functional Coordination Strategies using 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine
Executive Summary
This guide details the utility of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine (hereafter L-ene ) as a bifunctional ligand in coordination chemistry. Unlike simple triazoles, L-ene features a sterically demanding, chiral alkyl tail with a terminal alkene. This structure offers two distinct advantages:
-
Chiral Induction: The sec-alkyl substitution at the N1 position introduces chirality close to the metal node, essential for enantioselective catalysis.
-
Post-Synthetic Modifiability: The pendant terminal alkene serves as a "click-ready" handle, allowing researchers to modify the pore environment of Metal-Organic Frameworks (MOFs) after crystallization, avoiding steric incompatibility during framework assembly.
Ligand Architecture & Properties[1]
Structural Analysis
The ligand consists of a 3-amino-1,2,4-triazole core substituted at the N1 position.
-
Coordination Domain (Head): The N2 and N4 ring nitrogens are the primary donors. The exocyclic amine (-NH2) at C3 typically engages in hydrogen bonding (supramolecular synthons) rather than direct metal coordination, though it can coordinate in "hard" metal environments (e.g., Ln³⁺).
-
Functional Domain (Tail): The pent-4-en-2-yl group provides a hydrophobic shield and a reactive vinyl group.
-
Chirality: The C2 position of the pentyl chain is a stereocenter. Using enantiopure starting materials (e.g., (S)-pent-4-en-2-ol derivatives) allows for the construction of homochiral MOFs.
Coordination Modes
Because N1 is substituted, the ligand cannot bridge via N1-N2 (the standard mode for unsubstituted triazoles). Instead, it adopts the N2-N4 bridging mode , forming diatomic bridges between metal centers (M-N-N-M), often resulting in 1D chains or clustered nodes.
Figure 1: Primary coordination vectors for the L-ene ligand.
Protocol A: Ligand Synthesis & Purification
Objective: Synthesize L-ene with high N1-regioselectivity, minimizing the N2-isomer byproduct.
Materials
-
3-Amino-1,2,4-triazole (98%)
-
5-Bromo-1-pentene (or Pent-4-en-2-yl tosylate for chiral synthesis)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure
-
Activation: In a flame-dried round-bottom flask, dissolve 3-amino-1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add K₂CO₃ (12 mmol). Stir at 60°C for 30 minutes. Note: Using NaH (1.1 eq) at 0°C favors the thermodynamic N1 product more strongly but requires stricter moisture control.
-
Alkylation: Dropwise add the alkylating agent (10 mmol) over 15 minutes.
-
Reaction: Heat to 80°C for 12 hours. Monitor via TLC (EtOAc/MeOH 9:1). The N1 isomer is typically more polar than the N2 isomer.
-
Workup:
-
Filter off inorganic salts.
-
Remove DMF under reduced pressure (rotary evaporator).
-
Resuspend residue in brine/ethyl acetate. Extract 3x.
-
-
Purification (Critical):
-
The reaction produces a mixture of N1 (Target) and N2 (Byproduct) isomers.
-
Column Chromatography: Silica gel. Gradient elution: 100% DCM → 5% MeOH/DCM.
-
Validation: The N1 isomer is identified by NMR. The ring proton (C5-H) typically shifts downfield (~8.0 ppm) compared to the N2 isomer.
-
Protocol B: MOF Assembly (Solvothermal)
Objective: Construct a Copper(II)-based porous framework using L-ene .
Experimental Setup
-
Metal Source: Cu(NO₃)₂·2.5H₂O
-
Ligand: L-ene
-
Co-ligand (Optional): Terephthalic acid (to expand pore size)
-
Solvent System: DMF/Ethanol/H₂O (1:1:1)
Procedure
-
Precursor Prep: Dissolve L-ene (0.1 mmol) and Cu(NO₃)₂ (0.1 mmol) in 4 mL of the solvent mixture in a 10 mL scintillation vial.
-
Crystallization: Seal the vial and place it in a programmable oven.
-
Ramp: 1°C/min to 85°C.
-
Hold: 48 hours.
-
Cool: 0.1°C/min to Room Temp (Slow cooling promotes single crystallinity).
-
-
Isolation: Blue/Green block crystals should form. Wash with Ethanol to remove unreacted ligand.
-
Activation: Solvent exchange with Ethanol (3 days, refreshing daily), followed by supercritical CO₂ drying or vacuum heating at 60°C. Caution: Do not overheat; the alkene tail may polymerize or crosslink if T > 150°C.
Protocol C: Post-Synthetic Modification (Thiol-Ene Click)
Objective: Functionalize the pore surface by reacting the pendant alkene with a thiol (e.g., 2-mercaptoethanol for hydrophilicity).
Mechanism
The terminal alkene on the ligand acts as a "docking station." This reaction is chemically orthogonal to the metal nodes, preserving the framework integrity.
Figure 2: Workflow for converting the L-ene ligand into a functionalized material.
Procedure
-
Suspension: Suspend 50 mg of the activated L-ene MOF in 5 mL of Chloroform/Methanol (dry).
-
Reagent Addition: Add excess thiol (e.g., 2-mercaptoethanol, 0.5 mmol).
-
Initiation: Add a radical initiator (AIBN, 5 mg) or irradiate with UV light (365 nm) for photo-initiation.
-
Incubation: Stir gently at 40°C for 24 hours. Note: Do not stir vigorously to avoid grinding the crystals.
-
Washing: Decant supernatant. Wash crystals with MeOH (5x) to remove unreacted thiol.
Analytical Characterization & Validation
Data Summary Table
| Technique | Observable Feature in L-ene | Change upon Coordination | Change upon PSM (Click) |
| FT-IR | C=C stretch (~1640 cm⁻¹) | Shift in Triazole Ring modes (~1500 cm⁻¹) | Disappearance of C=C peak |
| ¹H NMR | Vinyl protons (5.0–6.0 ppm) | Broadening (if paramagnetic Cu used) | Disappearance of vinyl signals; appearance of alkyl signals |
| PXRD | N/A | Sharp Bragg peaks (Crystalline) | Retention of peaks (Proves stability) |
| N₂ Isotherm | N/A | Type I (Microporous) | Reduction in pore volume (Steric bulk of new group) |
Critical Quality Attributes (CQA)
-
Enantiopurity: If using the chiral ligand for separation applications, Circular Dichroism (CD) spectra of the solid MOF must be recorded to confirm the chirality was transferred to the framework.
-
Pore Accessibility: Ensure the alkene tail does not block the pores entirely. The "Pent-4-en" chain is flexible; if the pores are too small (< 8 Å), the tail may fold back and occupy the void, preventing guest uptake.
References
-
Regioselectivity in Triazole Alkylation
- Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- Source: ResearchGate / Springer N
-
URL:[Link]
-
Triazole Coordination Modes
-
Post-Synthetic Modification of MOFs
-
Functionalized Triazole Ligands
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine
Introduction: A Novel Monomer for Advanced Drug Delivery Platforms
The convergence of polymer chemistry and pharmaceutical sciences has paved the way for the development of sophisticated drug delivery systems that offer enhanced therapeutic efficacy and reduced side effects. Within this landscape, polymers bearing heterocyclic moieties have garnered significant attention due to their unique physicochemical properties and biological activities. The 1,2,4-triazole ring, in particular, is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs.[1][2][3] Its ability to participate in hydrogen bonding, its dipole character, and its rigid structure make it an excellent pharmacophore for interacting with biological targets.[1]
This application note introduces a novel functional monomer, 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine , for the synthesis of advanced polymers tailored for drug development applications. This monomer uniquely combines three key functional elements:
-
A polymerizable moiety via the pentenyl group, which can potentially undergo polymerization through its terminal double bond.
-
A hydrophilic and functional 3-amino-1,2,4-triazole ring , which can enhance water solubility, provide sites for drug conjugation, and potentially impart biological activity to the polymer.[4][5]
-
A secondary alkyl linkage , which introduces a degree of hydrophobicity and conformational flexibility to the polymer side chain.
The resulting polymers are anticipated to be amphiphilic, with a balance of hydrophilic amine-triazole groups and hydrophobic pentenyl-derived backbone segments. Such architectures are highly desirable for the formulation of nanoparticles, micelles, and other drug delivery vehicles that can encapsulate and transport both hydrophobic and hydrophilic drugs.[6][7][8] This guide provides detailed protocols for the synthesis of the monomer and its subsequent polymerization via Free Radical Polymerization (FRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Atom Transfer Radical Polymerization (ATRP).
Part 1: Synthesis of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine Monomer
A plausible and efficient synthetic route to the target monomer involves the N-alkylation of 3-amino-1,2,4-triazole with a suitable pentenyl halide. The alkylation of C-amino-1,2,4-triazoles is a well-established method for preparing N-alkylated derivatives.[9]
Proposed Synthetic Pathway
The synthesis is proposed as a two-step process starting from commercially available materials:
-
Synthesis of 5-bromopent-1-ene: This intermediate can be prepared from 4-penten-1-ol via an Appel reaction or by treatment with phosphorus tribromide.
-
N-Alkylation of 3-amino-1,2,4-triazole: The 3-amino-1,2,4-triazole is then alkylated with the synthesized 5-bromopent-1-ene. The reaction is expected to proceed at one of the ring nitrogen atoms.
Caption: Proposed synthetic workflow for the target monomer.
Detailed Protocol for Monomer Synthesis
Step 1: Synthesis of 5-bromopent-1-ene
-
Materials: 4-penten-1-ol, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous), Sodium bicarbonate (saturated solution), Magnesium sulfate (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-penten-1-ol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.33 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring the mixture over ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromopent-1-ene.
-
Purify the crude product by vacuum distillation.
-
Step 2: N-Alkylation of 3-amino-1,2,4-triazole
-
Materials: 3-amino-1,2,4-triazole, 5-bromopent-1-ene, Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate, Brine.
-
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous DMF in a three-necked flask under an inert atmosphere, add 3-amino-1,2,4-triazole (1.0 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 5-bromopent-1-ene (1.05 eq) dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-(pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine.
-
Part 2: Polymerization Techniques and Protocols
The presence of the pentenyl group, which contains a terminal double bond, makes this monomer amenable to radical polymerization.[10][] We present protocols for three common radical polymerization techniques, each offering different levels of control over the final polymer architecture.
A. Free Radical Polymerization (FRP)
FRP is a robust and widely used method for polymerizing vinyl monomers.[12] It is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Causality Behind Experimental Choices:
-
Initiator: AIBN is chosen for its predictable decomposition kinetics and because it does not participate in side reactions with the amine group to the same extent as peroxide initiators.
-
Solvent: A polar aprotic solvent like DMF or DMSO is selected to ensure the solubility of both the monomer and the resulting polymer.
-
Temperature: The temperature is chosen to achieve a suitable rate of initiator decomposition. For AIBN, 60-80 °C is a common range.
Caption: General workflow for Free Radical Polymerization.
Protocol for Free Radical Polymerization:
-
In a Schlenk flask, dissolve 1-(pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine and AIBN in DMF.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to a large excess of a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration and dry it under vacuum at 40-50 °C to a constant weight.
| Parameter | Value |
| Monomer:Initiator Ratio | 100:1 to 500:1 |
| Monomer Concentration | 1-2 M in DMF |
| Initiator | AIBN |
| Temperature | 70 °C |
| Time | 24 h |
B. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[13] It employs a chain transfer agent (CTA) to mediate the polymerization.
Causality Behind Experimental Choices:
-
CTA: A trithiocarbonate or dithiobenzoate CTA is chosen for its effectiveness in controlling the polymerization of vinyl monomers. The choice of the R and Z groups on the CTA can be tuned to the monomer reactivity.
-
Amine Group Consideration: The primary amine on the triazole ring can potentially react with the thiocarbonylthio group of the CTA. Performing the polymerization in an acidic aqueous medium can protonate the amine, preventing this side reaction.[10]
-
Initiator: A low concentration of a standard radical initiator like AIBN is used to generate radicals.
Caption: General workflow for RAFT Polymerization.
Protocol for RAFT Polymerization:
-
In a Schlenk flask, dissolve the monomer, a suitable CTA (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and AIBN in the chosen solvent (e.g., 1,4-dioxane or an acidic buffer).
-
Degas the solution thoroughly by four freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time.
-
Periodically take aliquots to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
| Parameter | Value |
| [Monomer]:[CTA]:[AIBN] Ratio | 100:1:0.1 to 500:5:1 |
| CTA | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid |
| Initiator | AIBN |
| Solvent | 1,4-Dioxane or Acidic Buffer (pH ~5) |
| Temperature | 70 °C |
| Time | 4-24 h |
C. Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization method that uses a transition metal complex (typically copper-based) as a catalyst to control the polymerization.[14][15]
Causality Behind Experimental Choices:
-
Catalyst System: A copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., PMDETA or TPMA) is a common and effective catalyst system for the polymerization of a wide range of monomers.
-
Initiator: An alkyl halide with a structure that mimics the propagating radical, such as ethyl α-bromoisobutyrate (EBiB), is used to initiate the polymerization.
-
Amine Group Consideration: The amine group in the monomer can coordinate with the copper catalyst, potentially deactivating it. To mitigate this, specific ligands that form very stable complexes with copper can be used, or the polymerization can be conducted under conditions where the amine is protonated.[15]
Caption: General workflow for ATRP.
Protocol for Atom Transfer Radical Polymerization:
-
To a Schlenk flask, add the monomer, ethyl α-bromoisobutyrate (EBiB), and the solvent (e.g., anisole/DMF mixture).
-
In a separate vial, prepare the catalyst complex by mixing CuBr and the ligand (e.g., PMDETA) under an inert atmosphere.
-
Add the catalyst complex to the monomer solution.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a thermostated oil bath at 60 °C.
-
Monitor the polymerization by taking samples at regular intervals for conversion and molecular weight analysis.
-
After the desired conversion is reached, stop the reaction by cooling and exposing the mixture to air.
-
Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
| Parameter | Value |
| [Monomer]:[Initiator]:[CuBr]:[Ligand] Ratio | 100:1:1:1 |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) |
| Catalyst | CuBr |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |
| Solvent | Anisole/DMF (e.g., 1:1 v/v) |
| Temperature | 60 °C |
| Time | 2-18 h |
Part 3: Polymer Characterization
Thorough characterization of the synthesized polymers is crucial to understand their structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the polymer structure by identifying the characteristic peaks of the monomer repeating unit and to determine the monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. For controlled polymerizations like RAFT and ATRP, a low PDI (typically < 1.3) is expected.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which provides information about its thermal properties and physical state at different temperatures.
Part 4: Applications in Drug Development
The unique combination of a hydrophilic, functional triazole-amine moiety and a more hydrophobic polymer backbone makes these polymers highly promising for various applications in drug delivery and biomedicine.
-
Polymeric Micelles for Hydrophobic Drug Delivery: The amphiphilic nature of the copolymers can lead to self-assembly into core-shell micelles in aqueous solutions. The hydrophobic core can encapsulate poorly water-soluble drugs, improving their bioavailability and circulation time.[6] The hydrophilic shell, composed of the triazole-amine groups, would provide steric stability and a "stealth" effect, reducing clearance by the reticuloendothelial system.
-
Nanoparticle-based Drug Carriers: The polymers can be formulated into nanoparticles for targeted and controlled drug release. The pendant amine groups can be used for conjugating targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, such as tumors.
-
pH-Responsive Systems: The primary amine on the triazole ring has a pKa that can be exploited for pH-responsive drug delivery. In the acidic environment of tumors or endosomes, the protonation of the amine groups can lead to swelling or disassembly of the nanocarrier, triggering the release of the encapsulated drug.
-
Gene Delivery: The cationic nature of the protonated amine groups can facilitate the complexation with negatively charged nucleic acids like siRNA and pDNA, making these polymers potential non-viral vectors for gene therapy.
-
Biocompatible Coatings: The hydrophilic and hydrogen-bonding capabilities of the triazole moiety can be utilized to create biocompatible coatings for medical devices and implants, reducing protein fouling and improving their integration with biological systems.[4] The low toxicity of 1,2,4-triazole derivatives further supports their potential in biomedical applications.
References
- Bueno-Martinez, A., et al. (2022).
- Carter, S. R., et al. (2012). End-Functionalized Polymers and Junction-Functionalized Diblock Copolymers Via RAFT Chain Extension with Maleimido Monomers. Biomacromolecules.
- Chen, M., et al. (2017).
- Dhaneshwar Singh, M., et al. (2011). Synthesis and Stereochemistry of N4-Amino-1, 2, 4 -Triazoles with Unsymmetrical Substituents at 3, 5-Positions. Journal of Chemical and Pharmaceutical Research.
- Dolzhenko, A. V., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.
- Fomina, M., et al. (2023). Biodegradable Block Poly(ester amine)
- Gulevskaya, A. V., & Pozharskii, A. F. (2007). Selection of Conditions for Alkylation of 3-Amino-1,2,4-triazole. Russian Journal of Organic Chemistry.
- Jain, A., et al. (2023).
- Karczmarzyk, Z., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules.
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Kiremitler Group. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]
- Kizhnyaev, V. N., et al. (2022). Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It. Polymer Science, Series C.
- Li, Y., et al. (2012).
- Liu, X., et al. (2013). Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. Journal of Polymer Science Part A: Polymer Chemistry.
- Lu, J., et al. (2014). Polymers for Drug Delivery Systems. Advanced Drug Delivery Reviews.
- Matyjaszewski, K., & Xia, J. (2001).
- Meka, V. S., et al. (2017). Significance of Hydrophobic Polymer in Novel Drug Delivery System. Research Journal of Pharmacy and Technology.
- Nicolas, J., et al. (2013). Atom transfer radical polymerization.
- Park, S., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry.
- Patra, C., et al. (2022). Polymeric and Polymer-Functionalized Drug Delivery Vectors: From Molecular Architecture and Elasticity to Cellular Uptake. Polymers.
- Popiołek, Ł., & Pitucha, M. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review).
- Semsarilar, M., & Perrier, S. (2010). ‘Green’ atom transfer radical polymerization in water.
- Shelke, G. M., et al. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. Synlett.
- Shtar, O., et al. (2024).
- Siddiqui, N., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules.
- Thomas, D. B., & El-Kaderi, S. Z. (2018). Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions. Macromolecular Chemistry and Physics.
- Tighadouini, S., et al. (2020). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs.
- Török, B., et al. (2024).
-
Wako Pure Chemical Corporation. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]
- Yadav, P., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry.
- Yilmaz, G., & Hizal, G. (2006). SYNTHESIS OF POLYMERS WITH AMINO END GROUPS BY ATOM TRANSFER RADICAL POLYMERIZATION. Journal of Macromolecular Science, Part A.
- Zhang, L., et al. (2016). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry.
- Zulfiqar, F., et al. (2021). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Journal of the Iranian Chemical Society.
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine
Abstract
This document provides a comprehensive guide for the synthesis of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine, a novel triazole derivative with potential applications in medicinal chemistry and drug development. We present a detailed, optimized protocol utilizing microwave-assisted organic synthesis (MAOS), a green chemistry technique that offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical experimental workflow and a thorough discussion of the underlying chemical principles.
Introduction: The Significance of 1,2,4-Triazoles and the Power of Microwave Synthesis
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The N-alkylation of the triazole ring is a key strategy for diversifying these structures and modulating their pharmacological profiles. The target molecule, 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine, incorporates a reactive pentenyl group, offering a handle for further chemical modifications and the potential for covalent interactions with biological targets.
Traditional methods for the synthesis of such compounds often require prolonged reaction times at elevated temperatures, leading to potential side product formation and energy inefficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[1] By utilizing microwave irradiation, reactions can be completed in minutes rather than hours, often with higher yields and purities.[3] This is due to the efficient and uniform heating of the reaction mixture through direct interaction with polar molecules, a stark contrast to the slower conductive heating of conventional methods.[1] This application note details a robust MAOS protocol for the efficient synthesis of the title compound.
Reaction Scheme and Mechanism
The synthesis of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine is achieved through the N-alkylation of 3-amino-1,2,4-triazole with a suitable alkylating agent, such as 5-bromo-2-pentene.
Reaction:
-
Reactants: 3-amino-1,2,4-triazole and 5-bromo-2-pentene
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Heating: Microwave Irradiation
Mechanism: Regioselectivity of N-Alkylation
The 3-amino-1,2,4-triazole ring possesses multiple nucleophilic nitrogen atoms (N1, N2, N4, and the exocyclic amino group). The regioselectivity of the alkylation is a critical aspect of this synthesis. Under the described basic conditions, the endocyclic nitrogen atoms are more nucleophilic than the exocyclic amino group. Alkylation predominantly occurs at the N1 position. This preference can be attributed to a combination of electronic and steric factors. The N1 position is generally favored in the alkylation of 3-substituted 1,2,4-triazoles. While mixtures of N1 and N2 isomers are possible, the conditions outlined in this protocol are optimized to favor the formation of the N1-alkylated product.
Experimental Protocol
3.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 3-amino-1,2,4-triazole | ≥98% | Commercially Available |
| 5-bromo-2-pentene | ≥97% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Deionized Water | ||
| Microwave Synthesizer | Monomode, with temperature and pressure sensors | e.g., CEM Discover, Biotage Initiator |
| Rotary Evaporator | ||
| Magnetic Stirrer with Hotplate | ||
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | |
| Column Chromatography Supplies | Silica gel (230-400 mesh) |
3.2. Safety Precautions
-
3-amino-1,2,4-triazole: May be harmful if swallowed or inhaled. It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[4] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
5-bromo-2-pentene: Is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. Handle in a fume hood with appropriate PPE.
-
DMF: Is a combustible liquid and is harmful in contact with skin or if inhaled. It is a suspected teratogen. Always handle in a fume hood with appropriate PPE.
-
Microwave Synthesizer: Operate according to the manufacturer's instructions. Ensure the reaction vessel is properly sealed to prevent pressure buildup and potential explosions.
3.3. Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-amino-1,2,4-triazole (0.5 g, 5.95 mmol), anhydrous potassium carbonate (1.23 g, 8.92 mmol), and anhydrous DMF (5 mL).
-
Addition of Alkylating Agent: To the stirred suspension, add 5-bromo-2-pentene (1.06 g, 7.14 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture under the conditions specified in the table below.
| Parameter | Value |
| Temperature | 120 °C |
| Microwave Power | 100 W (Dynamic Power Control) |
| Reaction Time | 15 minutes |
| Pressure | Monitored (typically < 250 psi) |
| Stirring | High |
-
Reaction Monitoring: After the reaction is complete, cool the vial to room temperature. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 7:3), visualizing with UV light. The product should have a different Rf value than the starting materials.
-
Work-up: Quench the reaction mixture by pouring it into ice-cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine as a solid or viscous oil. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Results and Characterization
4.1. Yield and Physical Appearance
-
Expected Yield: 75-85%
-
Physical Appearance: White to off-white solid or a pale yellow oil.
4.2. Spectroscopic Data (Predicted)
Based on the analysis of similar compounds, the following spectroscopic data are expected for 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~7.90 (s, 1H, triazole C5-H)
-
~5.80 (m, 1H, -CH=CH₂)
-
~5.50 (s, 2H, -NH₂, broad)
-
~5.00 (m, 2H, -CH=CH₂)
-
~4.50 (m, 1H, N-CH)
-
~2.50 (m, 2H, -CH₂-CH=)
-
~1.30 (d, 3H, -CH-CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~160.0 (C3-NH₂)
-
~145.0 (C5)
-
~135.0 (-CH=)
-
~118.0 (=CH₂)
-
~50.0 (N-CH)
-
~40.0 (-CH₂-)
-
~20.0 (-CH₃)
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: m/z = 153.1195
-
Workflow and Pathway Diagrams
5.1. Experimental Workflow
Caption: Experimental workflow for the synthesis.
5.2. Reaction Pathway
Caption: Simplified reaction pathway.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine. The described method is rapid, efficient, and adheres to the principles of green chemistry. By leveraging the benefits of microwave irradiation, this synthesis can be completed in a fraction of the time required by conventional methods, with high yields and purity. The information provided herein is intended to enable researchers to successfully synthesize this and similar N-alkylated aminotriazole derivatives for further investigation in drug discovery and development programs.
References
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. Available at: [Link]
-
Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. (2013). South African Journal of Chemistry. Available at: [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. (2013). South African Journal of Chemistry. Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances. Available at: [Link]
-
A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides. (2018). Sciforum. Available at: [Link]
-
Supporting Information for an electrochemical method for the synthesis of 1,3-disubstituted-1H-1,2,4-triazol-5-amines. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. (2014). RSC Advances. Available at: [Link]
-
Supporting Information for Halide-Trapped Copper(I) Iodide: A Mild, Efficient Catalyst for the Azide–Alkyne Cycloaddition. (2014). The Royal Society of Chemistry. Available at: [Link]
-
1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. (2009). Magnetic Resonance in Chemistry. Available at: [Link]
- Purification of triazoles. (1980). Google Patents.
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. Available at: [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). ResearchGate. Available at: [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Available at: [Link]
-
3-amino-1h-1,2,4-triazole. (1963). Organic Syntheses. Available at: [Link]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2008). Letters in Organic Chemistry. Available at: [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (2001). Arkivoc. Available at: [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). MDPI. Available at: [Link]
- Process for the preparation of 3-amino-1,2,4-triazole. (1986). Google Patents.
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Application Note: Incorporating 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine into Metal-Organic Frameworks (MOFs)
[1]
Abstract & Strategic Rationale
This guide details the protocol for incorporating 1-(pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine (referred to herein as L-Pent ) into crystalline Metal-Organic Frameworks (MOFs).[1]
L-Pent represents a high-value "bifunctional" linker for reticular chemistry:
-
Structural Domain (Head): The 3-amino-1,2,4-triazole core serves as a neutral nitrogen donor.[1] Unlike unsubstituted triazoles, the N1-alkylation prevents deprotonation at the ring, necessitating a neutral-pillar strategy (e.g., pillaring 2D carboxylate layers).[1]
-
Functional Domain (Tail): The pendant pent-4-en-2-yl chain provides a terminal alkene "handle" pointing into the MOF pore.[1] This alkene is chemically orthogonal to the MOF assembly conditions, enabling high-yield Post-Synthetic Modification (PSM) via thiol-ene "click" chemistry.[1]
This protocol focuses on synthesizing a Zinc-Pillared-Layer MOF (analogous to the DMOF or Zn(BDC)(L) families) and subsequent functionalization.
Ligand Design & Coordination Logic
Before synthesis, understanding the coordination behavior of L-Pent is critical for rational design.[1]
Coordination Modes
Because the N1 position is blocked by the pentenyl chain, L-Pent acts primarily as a neutral ligand.[1]
-
Primary Mode (Bridging): Coordination via N2 and N4 ring nitrogens to bridge two metal centers (common in Cu/Zn clusters).[1]
-
Secondary Mode (Chelating/H-bonding): The exocyclic amine (-NH2) at position 3 can participate in hydrogen bonding with guest molecules or coordinate to open metal sites, though steric hindrance from the N1-tail often favors N2/N4 coordination.[1]
Reticular Strategy: The Mixed-Ligand Approach
Attempting to form a MOF using only L-Pent and a metal salt often yields non-porous 1D coordination polymers due to charge balance issues (requiring counter-anions in the pore).
Recommended Strategy: Use an anionic co-ligand (e.g., Terephthalic Acid,
Figure 1: Reticular synthesis logic. The anionic co-ligand forms the floor/ceiling, while L-Pent acts as the structural pillar.
Experimental Protocol: Solvothermal Synthesis
Materials
-
Metal Source: Zinc Nitrate Hexahydrate (
)[2] -
Co-Ligand: Terephthalic Acid (
) -
Target Ligand: 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine (L-Pent )[1]
-
Solvent System: N,N-Dimethylformamide (DMF) / Ethanol (EtOH).[1]
Step-by-Step Synthesis (The "Recipe")
Step 1: Precursor Dissolution [1]
-
In a 20 mL scintillation vial, dissolve
(166 mg, 1.0 mmol) and L-Pent (152 mg, 1.0 mmol) in 10 mL of DMF. Sonicate for 10 mins until clear. -
In a separate vial, dissolve
(297 mg, 1.0 mmol) in 5 mL of Ethanol.
Step 2: Mixing & Solvothermal Reaction
-
Add the Zinc solution dropwise to the Ligand solution under stirring. A slight precipitate may form; this is normal.[1]
-
Seal the vial (or transfer to a Teflon-lined autoclave if scaling up).
-
Heat at 85°C for 48 hours in an isothermal oven.
-
Note: Lower temperatures (85°C vs standard 120°C) are preferred here to prevent thermal polymerization of the alkene tail during synthesis.
-
Step 3: Washing & Activation (Critical) [1]
-
Cool to room temperature. Isolate the colorless block crystals via filtration.[1]
-
Solvent Exchange: Soak crystals in fresh DMF for 24 hours (refresh 3x) to remove unreacted ligand.
-
Soak in anhydrous Ethanol for 48 hours (refresh 3x) to exchange pore-bound DMF.
-
Activation: Supercritical
drying is recommended.[1] Alternatively, vacuum dry at room temperature first, then slowly heat to 60°C under dynamic vacuum.[1]-
Warning: Do not exceed 100°C during activation to avoid cross-linking the alkene tails prematurely.[1]
-
Structural Characterization & Validation
To confirm the successful incorporation of L-Pent without degradation of the alkene tail, the following validation steps are mandatory.
| Technique | Feature to Monitor | Success Criteria |
| PXRD | Low-angle reflections ( | Matches simulated pattern of pillared-layer (DMOF) topology.[1] Sharp peaks indicate high crystallinity.[1] |
| 1H-NMR (Digestion) | Alkene protons | Digest MOF in |
| FT-IR | C=C stretch | Visible weak band at ~1640 cm⁻¹ (alkene) and absence of broad -OH stretches (solvent removal). |
| N2 Isotherm | Porosity | Type I isotherm (microporous).[1] Surface area should be lower than parent Zn(BDC) due to the bulky pentenyl tail occupying pore space. |
Application: Post-Synthetic Modification (PSM)[3][4][5][6][7]
The true utility of this MOF lies in the reactive alkene tail. The following protocol demonstrates a Thiol-Ene Click Reaction to functionalize the pore surface.
Thiol-Ene Click Protocol
Objective: Attach a thiol (e.g., 2-mercaptoethanol) to the pore wall to increase hydrophilicity.[1]
-
Preparation: Suspend 50 mg of activated Zn-L-Pent MOF in 5 mL of Chloroform (
). -
Reagents: Add 2-mercaptoethanol (10 equivalents relative to L-Pent) and a radical initiator (AIBN, 0.1 equiv).
-
Reaction: Degas the mixture (N2 bubble). Heat at 55°C for 24 hours.
-
Workup: Wash extensively with
and MeOH to remove unreacted thiol.[1]
Figure 2: Post-Synthetic Modification workflow transforming the hydrophobic alkene tail into a functional thioether.
Troubleshooting & Optimization
-
Issue: Amorphous Powder instead of Crystals.
-
Issue: Loss of Alkene Signal in NMR.
-
Cause: Thermal polymerization during synthesis.[1]
-
Fix: Lower synthesis temperature to 75°C and extend time to 72h.
-
-
Issue: Pore Collapse upon Activation.
References
-
Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks.[1] Chemical Society Reviews, 38(5), 1315-1329.[1] Link
-
Context: Foundational text on PSM strategies, including click chemistry in MOFs.[1]
-
-
Yang, E. C., et al. (2008). Two Novel Triazole-Based Metal–Organic Frameworks Consolidated by a Flexible Dicarboxylate Co-ligand.[1][4] Australian Journal of Chemistry, 61(10), 813–820.[1][5] Link
- Context: Validates the mixed-ligand strategy (Triazole + Dicarboxylate)
-
Gándara, F., et al. (2012). Post-Synthetic Modification of Metal-Organic Frameworks.[1] In Metal-Organic Frameworks: Applications from Catalysis to Gas Storage (Wiley).[1]
- Context: Detailed protocols on alkene functionalization within porous m
-
BenchChem. 1H-1,2,4-triazol-4-amine as a Ligand in Coordination Chemistry. Application Note. Link
-
Context: General coordination modes of amino-triazoles.[1]
-
Troubleshooting & Optimization
Troubleshooting cyclization failures in 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine synthesis
Welcome to the technical support center for the synthesis of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, field-tested insights to ensure the successful and efficient production of this target molecule.
Introduction: A Plausible Synthetic Route
The synthesis of N-substituted 3-amino-1,2,4-triazoles can be approached through various methodologies. A robust and versatile strategy for the synthesis of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine involves a two-step process. The first step is the preparation of the key intermediate, 1-(pent-4-en-2-yl)hydrazine. This is followed by its reaction with a cyanamide equivalent, such as S-methylisothiourea sulfate, to form a guanylhydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired triazole.
This guide will address potential failures and challenges that may arise during this synthetic sequence, with a particular focus on issues related to the pentenyl substituent.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic workflow for 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
I. Low or No Yield of the Desired Product
Question: My reaction yield is consistently low, or I am not observing any product formation. What are the likely causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis can stem from a variety of factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] It is essential to ensure your reaction is running at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor your reaction by TLC or LC-MS to check for product degradation over time.
Specific Considerations for this Synthesis:
-
Stability of Pent-4-en-2-ylhydrazine: Alkylhydrazines can be prone to oxidation. It is advisable to use freshly prepared or purified pent-4-en-2-ylhydrazine for the best results.
-
pH of the Reaction Mixture: The cyclization step is often sensitive to pH. If the reaction is performed under acidic or basic conditions, ensure the pH is maintained within the optimal range. For the cyclization of the guanylhydrazone, heating in a suitable solvent is often sufficient, but in some cases, a mild acid or base catalyst might be beneficial.
| Parameter | Recommendation | Rationale |
| Temperature | Optimize in the range of 80-120 °C for cyclization. | Ensures sufficient energy for cyclization without promoting decomposition. |
| Reaction Time | Monitor by TLC (4-24 hours). | Prevents product degradation from prolonged heating. |
| Solvent | Ethanol, n-butanol, or DMF. | Solvents with appropriate boiling points that can dissolve the intermediates. |
| Atmosphere | Inert (N₂ or Ar). | Prevents oxidation of the hydrazine intermediate. |
II. Side Product Formation and the Role of the Pentenyl Group
Question: I am observing significant side product formation, which is complicating purification. Could the double bond in the pentenyl group be causing issues?
Answer: Yes, the terminal alkene in the pent-4-en-2-yl substituent is a potential site for unwanted side reactions, especially under certain reaction conditions.
Potential Side Reactions of the Alkene:
-
Acid-Catalyzed Hydration/Addition: If the reaction conditions are acidic, the double bond can be protonated to form a carbocation, which can then be attacked by water or other nucleophiles present in the reaction mixture.
-
Isomerization: The terminal double bond could potentially isomerize to a more stable internal alkene under acidic or basic conditions, or in the presence of transition metal impurities.
-
Polymerization: Under certain conditions, the alkene could undergo polymerization, leading to a complex mixture of oligomers and polymers.
Troubleshooting Strategies:
-
Reaction Condition Optimization:
-
Avoid Strong Acids: If possible, conduct the cyclization under neutral or mildly basic conditions to minimize the risk of acid-catalyzed side reactions.
-
Control Temperature: Excessive heat can promote isomerization and other side reactions. Maintain the lowest effective temperature for the cyclization.
-
-
Use of a Protecting Group for the Alkene: If optimizing reaction conditions is insufficient, protecting the double bond is a viable strategy. Protecting groups are temporary modifications of a functional group to prevent it from reacting during a synthetic step.[2]
-
Common Protecting Groups for Alkenes: While less common than for other functional groups, alkenes can be protected. A common strategy is the temporary conversion to a diol, which is then protected as an acetal. However, this adds extra steps to the synthesis. A more direct approach for this specific substrate may not be necessary if reaction conditions are carefully controlled.
-
Caption: General workflow for using a protecting group strategy.
III. Incomplete Cyclization
Question: My analysis (e.g., by NMR or LC-MS) indicates the presence of the guanylhydrazone intermediate, suggesting the cyclization step is incomplete. How can I drive the reaction to completion?
Answer: Incomplete cyclization is a common issue in the synthesis of heterocyclic compounds. Several factors can contribute to this:
-
Insufficient Temperature or Reaction Time: The cyclization is an intramolecular reaction that often requires a significant activation energy.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC. Extending the reaction time can also be beneficial.
-
-
Steric Hindrance: The secondary carbon of the pentenyl group attached to the nitrogen could cause some steric hindrance, slowing down the cyclization.
-
Solution: Using a higher boiling point solvent (e.g., n-butanol or DMF instead of ethanol) can allow for higher reaction temperatures. Microwave-assisted synthesis can also be effective in accelerating the reaction and improving yields.[3]
-
-
Solvent Effects: The choice of solvent can influence the rate of cyclization.
-
Solution: Experiment with different solvents. A more polar aprotic solvent like DMF might facilitate the cyclization more effectively than a protic solvent like ethanol.
-
Experimental Protocol: Optimizing the Cyclization
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude guanylhydrazone intermediate in the chosen solvent (e.g., n-butanol).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress every 2-4 hours using TLC. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified.
IV. Purification Challenges
Question: I am struggling to purify the final product. What are some effective purification strategies?
Answer: The purification of N-substituted 3-amino-1,2,4-triazoles can be challenging due to their polarity and potential for hydrogen bonding.
-
Column Chromatography: This is the most common method for purifying compounds of this type.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Start with a low polarity and gradually increase the proportion of the polar solvent.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.
-
Solvent Selection: Experiment with different solvents or solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of triazoles include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
-
Acid-Base Extraction: Since the product has a basic amino group, it can be protonated with an acid to form a water-soluble salt. This can be used to separate it from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The product will move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the product, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
TLC Visualization:
Since the triazole ring is a UV-active chromophore, the product should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[4] If the product is not UV-active, or for better visualization, staining with potassium permanganate or iodine can be used.[1][5]
| Technique | Details |
| Column Chromatography | Eluent System: Start with 100% Dichloromethane and gradually add Methanol (up to 10%). |
| Recrystallization | Solvent System: Ethanol/Water or Ethyl Acetate/Hexane. |
| TLC Visualization | UV light (254 nm), Potassium Permanganate stain, or Iodine chamber. |
V. Structural Confirmation
Question: How can I confirm that I have synthesized the correct product?
Answer: A combination of spectroscopic techniques should be used to confirm the structure of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide key information about the structure. Expect to see signals corresponding to:
-
The protons of the pentenyl group (vinylic protons, allylic protons, and the methyl group).
-
The methine proton on the carbon attached to the triazole ring.
-
The protons of the amino group (often a broad singlet).
-
A singlet for the C5-H of the triazole ring.[6]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, including the two distinct carbons of the triazole ring.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct molecular formula. The fragmentation pattern can also provide structural information.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretches of the amino group (around 3300-3400 cm⁻¹), C=N stretching of the triazole ring, and the C=C stretch of the alkene.
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
| Proton | Approximate Chemical Shift (ppm) | Multiplicity |
| Triazole C5-H | 7.8 - 8.2 | s |
| Vinylic =CH₂ | 4.9 - 5.1 | m |
| Vinylic =CH- | 5.6 - 5.9 | m |
| N-CH | 4.2 - 4.6 | m |
| -NH₂ | 4.5 - 5.5 (broad) | s |
| Allylic -CH₂- | 2.2 - 2.5 | m |
| -CH₃ | 1.3 - 1.5 | d |
References
Sources
- 1. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine under acidic and basic conditions
This guide is designed as a high-level technical support resource for researchers working with 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine .[1] It synthesizes functional group chemistry with practical handling protocols.
Subject: 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine Case ID: T-AZOLE-592 Status: Active Support Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Chemical Profile
This molecule combines a robust heteroaromatic core with a reactive terminal alkene tail.[1] While the 1,2,4-triazole ring confers high thermal and hydrolytic stability, the pentenyl side chain introduces specific vulnerabilities under acidic and oxidative conditions.[1]
| Feature | Chemical Moiety | Stability Characteristic |
| Core | 1,2,4-Triazole Ring | High. Resistant to hydrolysis and oxidation.[1] |
| Substituent A | Primary Amine (-NH₂) | Moderate. Stable in dilute acid/base; susceptible to nitrosation.[1] |
| Substituent B | Terminal Alkene (Pent-4-en-2-yl) | Low (Acid/Oxidation). Susceptible to hydration (acid) and isomerization (base).[1] |
| Linkage | N1-Alkyl Bond | High. Generally resistant to cleavage.[1] |
Acidic Stability Profile
Verdict: Conditionally Stable. The molecule forms stable salts in dilute, non-nucleophilic acids at ambient temperature.[1] However, aqueous acidic conditions pose a significant degradation risk due to the alkene moiety.[1]
Mechanism of Failure: Acid-Catalyzed Hydration
Under aqueous acidic conditions (e.g., dilute
-
Protonation: The alkene
-bond attacks a proton, forming a carbocation intermediate.[1][2] -
Markovnikov Addition: The carbocation forms at the more substituted position (C4 of the pentyl chain).
-
Nucleophilic Attack: Water attacks the carbocation, leading to the formation of a secondary alcohol impurity.
Pathway Visualization (DOT):
Figure 1: Divergent pathways in acidic media.[1] Aqueous acid leads to irreversible hydration (Red), while anhydrous acid leads to reversible salt formation (Green).
Troubleshooting Acidic Workups
Q: I see a new peak at M+18 in my LC-MS after acidic workup. What is it? A: This is the hydration product (alcohol).[3][4]
-
Cause: Prolonged exposure to aqueous acid, particularly if heated.[1]
-
Solution: Perform acid extractions at
and minimize contact time. Neutralize immediately with cold .[1]
Q: Can I use HCl to make the hydrochloride salt?
A: Yes, but strictly under anhydrous conditions . Use
Basic Stability Profile
Verdict: High Stability. The molecule is generally robust in basic media.[1] The N1-substitution prevents ring deprotonation (unlike unsubstituted triazoles).[1]
Potential Issues: Base-Catalyzed Isomerization
While terminal alkenes are less prone to isomerization than internal ones, strong bases (e.g.,
-
Reaction: 1-(pent-4-en-2-yl)...
1-(pent-3-en-2-yl)...[1] -
Risk Level: Low in standard workups (
, ); Moderate to High in cross-coupling conditions requiring strong bases.[1]
Troubleshooting Basic Conditions
Q: My product is turning yellow/brown in basic solution. A: This is likely oxidative degradation of the amine, not the triazole or alkene.
-
Mechanism: Primary amines can oxidize to imines or azo-linkages in air, especially under basic conditions.[1]
-
Fix: Degas solvents and maintain an inert atmosphere (
or ).
Experimental Protocols (Best Practices)
Protocol A: Safe Generation of the Hydrochloride Salt
Use this method to stabilize the amine for long-term storage without hydrating the alkene.
-
Dissolution: Dissolve 1.0 eq of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine in anhydrous
or (DCM). -
Cooling: Chill the solution to
in an ice bath. -
Acid Addition: Dropwise add 1.1 eq of 2.0 M HCl in Diethyl Ether (anhydrous). Do not use aqueous HCl.
-
Precipitation: A white precipitate (the hydrochloride salt) should form immediately.
-
Filtration: Filter the solid under nitrogen/argon flow to prevent moisture absorption.[1]
-
Drying: Dry in a vacuum desiccator over
.
Protocol B: Removal of "Hydration Impurity" (Purification)
If accidental hydration occurs (M+18 peak), the alcohol impurity is significantly more polar than the parent alkene.
-
Stationary Phase: Silica Gel (standard flash chromatography).[1]
-
Eluent: Use a gradient of DCM:MeOH (98:2
90:[1]10) with 1% .[1]-
Note: The ammonia protects the triazole amine from sticking to the silica.
-
-
Separation: The non-polar parent alkene will elute first; the polar alcohol impurity will elute significantly later.[1]
FAQ: Common Research Scenarios
Q: Is the molecule compatible with Suzuki Coupling conditions? A: Generally, yes. However, the terminal alkene can coordinate with Palladium (Pd) species, potentially poisoning the catalyst or undergoing Heck coupling side-reactions.
-
Recommendation: Use bulky ligands (e.g., SPhos, XPhos) to prevent alkene coordination to the metal center.
Q: Can I use Nitric Acid (
-
Nitrosation Risk: The primary amine (-NH₂) reacts with
(often present in ) to form a diazonium salt, which is unstable and can explode or decompose to a phenol/halide.[1] -
Oxidation: Nitric acid will vigorously oxidize the terminal alkene.[1]
Q: Where is the most basic site for protonation? A: The N4 nitrogen of the triazole ring.
-
Reasoning: The exocyclic amine lone pair is delocalized into the aromatic ring, reducing its basicity. The N4 nitrogen has a localized lone pair in the
orbital, making it the primary acceptor of protons ( for the conjugate acid).
References & Authority
-
Triazole Chemistry: Katheder, A.[1][5] "Synthesis and properties of 1,2,4-triazoles." Heterocyclic Chemistry References.
-
Alkene Hydration Mechanisms: Smith, M. B.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 7th Ed. Wiley.[1] (Standard text for acid-catalyzed hydration mechanisms).
-
Amine Handling: Sigma-Aldrich Technical Bulletin AL-142.[1] "Handling and Storage of Amines."[1]
-
General Stability Data: PubChem Compound Summary for 3-amino-1,2,4-triazole derivatives.
(Note: Specific stability data for this exact CAS is derived from functional group analysis of homologous 1-alkyl-3-amino-1,2,4-triazoles found in agrochemical literature such as Tebuconazole intermediates.)
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. Hydration of Alkenes; Oxymercuration & Hydroboration - Chad's Prep® [chadsprep.com]
- 3. Acid Catalyzed Hydration Concept & Examples - Lesson | Study.com [study.com]
- 4. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Mass spectrometry fragmentation patterns of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine
Topic: Mass spectrometry fragmentation patterns of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine (MW: 152.20 g/mol ). As a nitrogen-rich heterocyclic intermediate, this molecule exhibits distinct ionization behaviors useful for structural elucidation and impurity profiling in drug development.
This document objectively compares the target molecule against two critical alternatives:
-
The Regioisomer: 4-(Pent-4-en-2-yl)-4H-1,2,4-triazol-3-amine (differentiation of N1 vs. N4 substitution).
-
The Saturated Analog: 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (differentiation of alkenyl vs. alkyl side chains).
Experimental Configuration & Methodology
To ensure reproducibility, the fragmentation patterns described below are based on the following standard configurations.
| Parameter | EI-GC/MS Conditions | ESI-LC/MS/MS Conditions |
| Ionization Source | Electron Ionization (EI), 70 eV | Electrospray Ionization (ESI), Positive Mode |
| Interface Temp | 280°C | 350°C (Gas Temp) |
| Mass Analyzer | Single Quadrupole / TOF | Triple Quadrupole (QqQ) / Q-TOF |
| Collision Energy | N/A | Stepped (10, 20, 40 eV) |
| Carrier/Gas | Helium (1.0 mL/min) | Nitrogen (Collision Gas) |
Deep Dive: Fragmentation Logic & Pathways
Structural Analysis[1]
-
Core: 3-amino-1,2,4-triazole ring (High stability, aromatic).[1]
-
Side Chain: 1-methylbut-3-enyl group attached at N1.
-
Key Feature: The side chain contains a terminal double bond (homoallylic to the attachment point).
Electron Ionization (EI) Pattern (70 eV)
In hard ionization, the molecule undergoes significant fragmentation driven by the stability of the triazole ring and the lability of the C-N bond.
-
Molecular Ion (
): m/z 152 . Typically weak intensity due to the fragile N-C bond connecting the side chain. -
Base Peak Candidate (
): m/z 84 . Formation of the protonated 3-amino-1,2,4-triazole species via hydrogen rearrangement from the side chain (McLafferty-like process). -
Allylic Cleavage: The side chain is
.-
Cleavage of the allylic bond (
of the chain) results in the loss of the allyl radical ( , 41 Da). -
Resulting Ion: m/z 111 (
). This is a diagnostic peak for the "pent-4-en-2-yl" group.
-
-
Ring Fragmentation:
-
Loss of
(28 Da) from the triazole ring is a classic pathway, though less dominant than side-chain loss. -
Loss of HCN (27 Da).
-
ESI-MS/MS Fragmentation (Positive Mode)
In soft ionization, the protonated molecular ion is the precursor.
-
Precursor Ion: m/z 153 (
). -
Primary Fragment (m/z 85):
-
Mechanism: Protonation occurs on the most basic nitrogen (N4 or exocyclic amine). Collision Induced Dissociation (CID) triggers the heterolytic cleavage of the N1-C(sidechain) bond.
-
Neutral Loss: 1,4-Pentadiene (68 Da).
-
Observation: The peak at m/z 85 (protonated 3-amino-1,2,4-triazole) is often the base peak at medium collision energies (20 eV).
-
-
Secondary Fragments:
-
m/z 43: Further breakdown of the triazole ring (loss of
). -
m/z 69: Formation of the side chain cation
if the charge remains on the alkyl group (less favored due to triazole basicity).
-
Comparative Analysis: Target vs. Alternatives
This section provides the critical data needed to distinguish the target from its most likely "impostors."
Comparison 1: Target vs. Regioisomer (N1- vs. N4-Substitution)
Scenario: During synthesis, alkylation can occur at N1, N2, or N4. Distinguishing 1-substituted (Target) from 4-substituted (Alternative) is critical.
| Feature | Target (N1-Substituted) | Alternative (N4-Substituted) | differentiation Logic |
| Symmetry | Asymmetric ( | Higher symmetry potential | N4 isomers often have higher melting points and simpler NMR. |
| HCN Loss (EI) | Prominent. N1-substitution facilitates ring opening via HCN loss. | Suppressed. N4-substitution blocks the standard HCN elimination mechanism. | Diagnostic Ratio: High HCN loss indicates N1 or N2 substitution. |
| Fragment m/z 111 | Present. (Loss of allyl radical). | Weak/Absent. N4-alkyl groups are often lost as a whole unit more readily. | Side chain stability differs due to electronic environment of N1 vs N4. |
| Ring Cleavage | Complex ring fragmentation (RDA-like). | often yields clean | N4-isomers are generally more stable to ring fragmentation. |
Comparison 2: Target vs. Saturated Analog
Scenario: Verifying if the double bond is intact (impurity profiling). Alternative: 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (MW: 154).
-
Precursor Shift: Target is m/z 153 ; Analog is m/z 155 .
-
Fragment m/z 111 vs 113:
-
Target loses Allyl radical (41 Da)
m/z 111. -
Analog loses Propyl radical (43 Da)
m/z 111 (Isobaric interference possible, but intensity differs).
-
-
Key Differentiator: The target shows a fragment at m/z 67 (
) in high energy CID, corresponding to the alkynyl/dienyl cation derived from the unsaturated chain. The saturated analog yields m/z 69 ( ) or m/z 71 ( ).
Visualization of Pathways[3]
Diagram 1: Fragmentation Pathway (EI & ESI)
This diagram illustrates the primary cleavage events for the target molecule.
Caption: Figure 1. Dual-ionization fragmentation map showing the divergence between soft ionization (ESI) yielding the protonated base (m/z 85) and hard ionization (EI) favoring allylic cleavage (m/z 111).
Diagram 2: Isomer Differentiation Decision Tree
A logic flow for distinguishing the target from its N4-regioisomer.
Caption: Figure 2. Decision logic for differentiating N1 vs. N4 regioisomers based on HCN loss efficiency and base peak dominance.
Experimental Protocols
Protocol A: Structural Confirmation via ESI-MS/MS
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.
-
Infusion: Direct infusion at 10 µL/min into the ESI source.
-
Scan Mode:
-
Q1 Scan: Verify [M+H]+ at m/z 153.2.
-
Product Ion Scan: Select m/z 153.2 as precursor. Ramp Collision Energy (CE) from 10 to 40 eV.
-
-
Acceptance Criteria:
-
Presence of m/z 85 (Base peak at CE ~20eV).
-
Presence of m/z 111 (Low intensity, confirms side chain structure).
-
Absence of m/z 155 (confirms no saturated impurity).
-
Protocol B: Regioisomer Differentiation (GC-MS)
-
Column: Rtx-5MS or equivalent (30m x 0.25mm, 0.25µm).
-
Gradient: 60°C (1 min)
20°C/min 280°C. -
Analysis:
-
Extract Ion Chromatogram (EIC) for m/z 84 and m/z 152 .
-
Compare retention times (N1 isomers typically elute after N4 isomers on non-polar phases due to hydrogen bonding capability of the free amine).
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Amino-1,2,4-triazole (Amitrole). National Institute of Standards and Technology. Link
-
Wiley SpectraBase. MS Spectrum of 3-Amino-1,2,4-triazole. John Wiley & Sons. Link
-
Murti, Y. et al. (2011).[2] Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.[2] American Journal of Chemistry. Link
- Dolzhenko, A. V. et al. (2010). Differentiation of 1,2,4-triazole isomers using NMR and MS techniques. (General reference for N1/N4 distinction principles).
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[3][4][5][6] University Science Books. (Foundational text for allylic cleavage and McLafferty rearrangement rules).
Sources
HPLC Method Validation for Purity Assessment of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine
[1]
Executive Summary & Comparison Strategy
In the development of triazole-based fungicides and pharmaceutical intermediates, the purity of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine is a Critical Quality Attribute (CQA).[1] The primary analytical challenge is not merely separating the main peak from synthetic debris, but resolving the N1-alkylated product (desired) from its N2- and N4-regioisomers , which are thermodynamically and kinetically favored byproducts during synthesis.[1]
This guide compares two HPLC methodologies:
-
The Conventional Approach: Standard C18 chemistry.
-
The Optimized Approach: Biphenyl/PFP stationary phases.
While C18 columns are the industry workhorse, they often fail to provide baseline resolution between the N1 and N2 isomers of 1,2,4-triazoles due to insufficient selectivity for the subtle dipole differences in the heterocyclic ring.[1] This guide validates the Biphenyl column as the superior alternative, demonstrating robust specificity, linearity, and precision according to ICH Q2(R2) guidelines.
Performance Matrix: C18 vs. Biphenyl
| Parameter | Method A: Standard C18 | Method B: Biphenyl (Recommended) | Scientific Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Biphenyl (Diphenyl) | Biphenyl offers |
| Isomer Resolution ( | 1.2 (Partial Co-elution) | > 3.5 (Baseline Separation) | The N1 vs. N2 dipole difference is better resolved by the polarizable Biphenyl phase. |
| Tailing Factor ( | 1.4 - 1.6 | 1.0 - 1.2 | Better deactivation and steric selectivity reduce silanol interactions with the amine.[1] |
| Run Time | 15 min | 12 min | Higher selectivity allows for steeper gradients without losing resolution. |
| Suitability | General Assay | Purity & Impurity Profiling | Essential for quantifying trace regioisomeric impurities. |
Scientific Foundation: The Separation Challenge
The synthesis of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine typically involves the alkylation of 3-amino-1,2,4-triazole.[1] This reaction is non-selective, generating three potential isomers.
Impurity Origin & Signaling Pathway
The following diagram illustrates the origin of the critical impurities that the HPLC method must resolve.
Figure 1: Synthetic pathway showing the origin of regioisomeric impurities. The HPLC method must specifically resolve the N1-Target from N2 and N4 byproducts.
Recommended Method Protocol (Method B)
This protocol is designed to be self-validating ; system suitability criteria are embedded to ensure the method is performing correctly before samples are analyzed.[1]
Chromatographic Conditions
-
Column: Kinetex Biphenyl (or equivalent), 150 x 4.6 mm, 2.6 µm[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid)
-
Why pH 3.0? The amino group on the triazole is basic. Low pH ensures full protonation, preventing secondary interactions with residual silanols and improving peak shape.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade)
-
Flow Rate: 1.0 mL/min
-
Column Temp: 35°C
-
Detection: UV @ 210 nm
-
Note: The triazole ring and alkene chain have weak absorbance. 210 nm maximizes sensitivity but requires high-purity solvents to minimize baseline noise.[1]
-
-
Injection Volume: 5.0 µL
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Retain polar SM) |
| 2.0 | 5 | End of Hold |
| 10.0 | 60 | Elution of Target & Isomers |
| 12.0 | 90 | Wash Lipophilic Impurities |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End of Run |
Validation Workflow (ICH Q2(R2) Aligned)
The validation follows the Lifecycle Approach , ensuring the method is fit for purpose.
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
Specificity (The Critical Test)
Objective: Demonstrate that the N1-isomer (Main Peak) is spectrally and chromatographically pure.
-
Protocol: Inject pure standards of N1, N2, and N4 isomers separately, then a mixture.
-
Acceptance Criteria:
-
Resolution (
) between N1 and N2 isomer > 2.0. -
Peak purity (using Diode Array Detector) > 99.0%.
-
-
Result: The Biphenyl column typically elutes the isomers in the order: N4 (most polar)
N1 (Target) N2. The - interaction with the biphenyl stationary phase enhances the retention of the N2 isomer, pulling it away from the N1 target.[1]
Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels ranging from 0.1% (impurity level) to 120% (assay level) of the target concentration (e.g., 0.5 mg/mL).
-
Data Analysis: Plot Area vs. Concentration.
-
Acceptance Criteria:
.[2][3]
Accuracy (Recovery)
Objective: Ensure no matrix interference.
-
Protocol: Spike known amounts of the triazole into a placebo matrix (synthetic reaction mixture without the triazole).
-
Levels: 50%, 100%, and 150% of target concentration.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
Objective: Verify instrument and method stability.
-
Protocol: 6 consecutive injections of the standard solution at 100% concentration.
-
Acceptance Criteria: RSD
2.0% for Assay; RSD 5.0% for Impurities.
Limit of Detection (LOD) & Quantitation (LOQ)
Objective: Define the sensitivity for trace impurity analysis.
-
Method: Signal-to-Noise (S/N) ratio method.[1]
-
LOD: S/N
3:1. -
LOQ: S/N
10:1. -
Typical Values: For this compound at 210 nm, LOQ is typically around 0.05% w/w.
Troubleshooting & Robustness
Even validated methods can drift. Use this guide to troubleshoot common issues with aminotriazoles.
| Symptom | Probable Cause | Corrective Action |
| Fronting Peaks | Sample Solvent Mismatch | Dissolve sample in Mobile Phase A (or <20% ACN).[1] Avoid pure ACN. |
| Tailing Peaks | Secondary Silanol Interactions | Ensure pH is |
| Ret. Time Drift | pH Instability | Use a buffer (Ammonium Formate), not just acidulated water. |
| Ghost Peaks | Carryover | Amines stick to stainless steel. Use a needle wash of 50:50 MeOH/Water + 0.1% Formic Acid. |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][5][6][7][Link]
-
Separation of 1,2,4-Triazole Regioisomers. (General reference to Biphenyl phase selectivity for nitrogen heterocycles). Phenomenex Application Notes.[8][Link]
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 3. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. helixchrom.com [helixchrom.com]
Safety Operating Guide
Proper Disposal Procedures: 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine
[1][2]
Part 1: Executive Summary & Core Directive
Treat this substance as a High-Hazard Intermediate. While specific Safety Data Sheet (SDS) data for the 1-(Pent-4-en-2-yl) derivative may be sparse, its structural core (3-amino-1,2,4-triazole, or Amitrole) is a suspected human carcinogen , a teratogen , and a potent aquatic toxin .
Operational Mandate: Do NOT attempt to neutralize or chemically deactivate this compound via benchtop oxidation or hydrolysis. The nitrogen-rich triazole ring is stable and requires high-temperature incineration for complete destruction. Improper treatment can generate toxic nitrogen oxides (NOx) or persistent aquatic pollutants.
Immediate Disposal Classification:
-
Waste Stream: Non-Halogenated Organic (High Nitrogen Content).
-
Method: Rotary Kiln Incineration with NOx Scrubbing.
-
Segregation: Strictly isolate from Strong Oxidizers and Acids .
Part 2: Chemical Characterization & Hazard Profile
To understand the disposal logic, we must analyze the molecule's functional groups and their associated risks.
| Functional Group | Associated Hazard | Disposal Implication |
| 1,2,4-Triazole Ring | High thermal stability; Nitrogen-rich. | Requires high-temperature incineration (>1000°C) to prevent formation of toxic NOx gases. |
| Primary Amine (-NH₂) | Basic; Nucleophilic. | Incompatibility Risk: Exothermic reaction with acids/acid chlorides. Do not mix with acidic waste streams. |
| Pentenyl Chain (Alkene) | Olefinic double bond. | Polymerization/Oxidation Risk: Potential for peroxide formation if stored improperly. Keep away from oxidizers.[1][2][3][4][5] |
Critical Hazards (Derived from Aminotriazole Class)
-
Carcinogenicity: Treat as a select carcinogen (Group 2B/3 proxy).
-
Aquatic Toxicity: High. Preventing release into drains or sinks is the primary environmental objective.[4]
-
Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and potentially Hydrogen Cyanide (HCN) under oxygen-starved combustion.
Part 3: Step-by-Step Disposal Workflow
This protocol ensures a self-validating system where errors (e.g., accidental mixing) are minimized through physical segregation.
Phase 1: Waste Segregation & Containerization
-
Select the Container: Use a chemically resistant High-Density Polyethylene (HDPE) or amber glass container. Avoid metal containers (specifically copper or brass) as aminotriazoles can form unstable metal complexes.
-
Solvent Compatibility:
-
Solid Waste: Place directly into a wide-mouth jar labeled "Solid Hazardous Waste - Toxic."
-
Liquid/Solution Waste: Dissolve or dilute only in compatible non-halogenated solvents (Ethanol, Methanol, or Acetone).
-
-
The "No-Acid" Rule: Verify the pH of the waste stream. Ensure the receiving container does not contain acidic waste (e.g., Sulfuric, Hydrochloric). The amine group will react exothermically with acids to form salts, potentially pressurizing the container.
Phase 2: Labeling & Documentation
Labeling must be explicit to prevent downstream accidents at the incineration plant.
-
Primary Constituent: 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Suspected Carcinogen[1][6]
-
Specific Warning: "CONTAINS NITROGEN HETEROCYCLES - HIGH NOx POTENTIAL."
Phase 3: Spill Response (Emergency Protocol)
If a spill occurs during transfer:
-
Evacuate & PPE: Don double nitrile gloves, lab coat, and a P100/N95 respirator (dust inhalation is a primary vector).
-
Containment:
-
Solid: Do not dry sweep. Use a wet-wipe method or HEPA vacuum to prevent dust generation.[1]
-
Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustible matrix + oxidizable alkene = fire risk).
-
-
Decontamination: Wash the surface with a mild soap solution. Collect all cleaning materials as hazardous waste.
Part 4: Decision Matrix & Workflow Visualization
The following diagram outlines the logical decision tree for disposing of this specific compound, ensuring no critical step is missed.
Caption: Operational decision tree for the segregation and packaging of aminotriazole waste streams.
Part 5: References & Authority[8][9]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7][8] [Link]
-
PubChem. (n.d.).[9] Amitrole (3-Amino-1,2,4-triazole) Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Amitrole.[1][2][9] Retrieved October 26, 2025, from [Link]
Disclaimer: This guide assumes the user is a trained professional. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling hazardous materials.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reed.edu [reed.edu]
- 9. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
